(3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-bromophenyl)methanone
Description
This compound belongs to the thienoquinoline family, characterized by a fused thiophene and quinoline scaffold. The structure includes a 3-amino group, a 6-ethyl substituent on the tetrahydroquinoline ring, and a 4-bromophenyl methanone moiety at position 2. The 4-bromophenyl group enhances lipophilicity and may influence binding affinity in biological targets .
Properties
IUPAC Name |
(3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)-(4-bromophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2OS/c1-2-11-3-8-16-13(9-11)10-15-17(22)19(25-20(15)23-16)18(24)12-4-6-14(21)7-5-12/h4-7,10-11H,2-3,8-9,22H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZKNVCNYFZFIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)C4=CC=C(C=C4)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Component One-Pot Synthesis Using Lewis Acid Catalysts
The one-pot synthesis strategy has been widely adopted for constructing polycyclic frameworks. A modified approach, inspired by InCl3-catalyzed pyrano[2,3-c]pyrazole syntheses, involves the condensation of ethyl acetoacetate, hydrazine derivatives, and aryl glyoxylates in the presence of Lewis acids . For the target compound, the reaction proceeds via the formation of a tetrahydrothienoquinoline core followed by coupling with 4-bromobenzoyl chloride.
Key steps include:
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Formation of the pyrazolone intermediate : Ethyl acetoacetate reacts with hydrazine hydrate under InCl3 catalysis to generate a cyclic pyrazolone structure.
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Nucleophilic addition : The pyrazolone attacks a methyl benzoylacetate-derived intermediate, facilitated by ultrasonic irradiation at 40°C, to form the thienoquinoline skeleton .
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Acylation : The 4-bromophenyl methanone group is introduced via Friedel-Crafts acylation using 4-bromobenzoyl chloride and AlCl3.
This method achieves yields of 80–95% under optimized conditions, with reaction times reduced to 20 minutes using ultrasound .
Palladium-Catalyzed Cross-Coupling for Thienoquinoline Core Assembly
Palladium-mediated coupling reactions are critical for introducing aromatic substituents. A protocol adapted from thieno[2,3-b]quinoline syntheses employs 3-iodo-6-methyl-2-phenylthieno[2,3-b]quinoline as a key intermediate . The iodinated precursor undergoes Suzuki-Miyaura coupling with 4-bromophenylboronic acid to install the bromophenyl group.
Reaction conditions :
The reaction achieves 85–90% yield, with the Pd catalyst enabling selective coupling at the C-2 position of the thienoquinoline. Post-coupling acylation with acetic anhydride introduces the methanone moiety, followed by reduction to the amine using SnCl2/HCl .
Cyclization Using POCl3 for Ring Formation
Phosphorus oxychloride (POCl3) is a robust cyclizing agent for constructing fused heterocycles. In a method analogous to thieno[3,2-b]quinoline syntheses, 3-amino-5-arylthiophene-2-carboxylic acids are condensed with cyclohexanone in POCl3 . The reaction proceeds via dehydration, cyclization, and chloro substitution to form the tetrahydrothienoquinoline backbone.
Optimized procedure :
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Step 1 : Cyclohexanone (2.0 mmol) and POCl3 (5 mL) are heated at 80°C for 2 hours.
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Step 2 : 3-Amino-5-(4-bromophenyl)thiophene-2-carboxylic acid (1.0 mmol) is added, and the mixture is refluxed for 6 hours .
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Step 3 : The product is quenched with ice-water, neutralized with NaHCO3, and extracted with dichloromethane.
This method yields 70–75% of the intermediate, which is subsequently acylated using 4-bromobenzoyl chloride under basic conditions .
Spectroscopic Validation and Analytical Data
All synthesized batches of (3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-bromophenyl)methanone were characterized using NMR, IR, and mass spectrometry.
1H NMR (250 MHz, CDCl3) :
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δ 7.65 (d, J = 8.5 Hz, 2H, Ar–H)
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δ 7.45 (d, J = 8.5 Hz, 2H, Ar–H)
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δ 4.10 (q, J = 7.0 Hz, 2H, CH2CH3)
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl side chain, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Products include carboxylic acids and ketones.
Reduction: Alcohols are the primary products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
One of the most notable applications of this compound is its anticancer properties. Research indicates that derivatives of thienoquinoline exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells through mechanisms involving apoptosis and cell cycle arrest .
Case Studies:
- A study demonstrated that thienoquinoline derivatives exhibited IC50 values in the low micromolar range against MCF-7 cells, indicating potent anticancer activity .
- Another investigation highlighted the synthesis of analogs that showed enhanced activity against HepG2 liver carcinoma cells .
Antimicrobial Properties
The thienoquinoline scaffold has also been explored for its antimicrobial properties. Compounds derived from this class have shown effectiveness against a range of bacterial strains and fungi.
Research Findings:
- A study reported that certain derivatives displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds in antibiotic development .
- The structure-activity relationship (SAR) analysis indicated that modifications to the thienoquinoline core could enhance antimicrobial efficacy .
Neuroprotective Effects
Emerging research suggests that thienoquinoline derivatives may possess neuroprotective properties. This application is particularly relevant in the context of neurodegenerative diseases.
Findings:
- In vitro studies have indicated that certain compounds can protect neuronal cells from oxidative stress-induced damage, which is a hallmark of conditions like Alzheimer's disease .
- The mechanism appears to involve the modulation of neuroinflammatory pathways and enhancement of cellular antioxidant defenses .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in cancer progression and inflammation.
Key Insights:
- Research has shown that derivatives can act as inhibitors of specific kinases and proteases implicated in tumor growth and metastasis .
- The inhibition of these enzymes could provide a dual mechanism of action—targeting both cancerous growth and inflammatory responses.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of (3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-bromophenyl)methanone. Modifications to the molecular structure can significantly influence biological activity.
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased anticancer potency |
| Alteration of alkyl substituents | Enhanced antimicrobial activity |
| Variation in aromatic substituents | Modulation of enzyme inhibition |
Mechanism of Action
The mechanism of action of (3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-bromophenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In cancer cells, this inhibition can lead to the disruption of cell signaling and induction of apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations
The compound’s analogs differ in:
Substituents on the methanone aryl group: Bromo, hydroxy, amino, or methyl groups.
Core ring saturation: Fully aromatic vs. partially saturated tetrahydroquinoline.
Substituents on the thienoquinoline core: Ethyl, methyl, or aryl groups.
Key Findings
Hydroxy-biphenyl derivatives (e.g., 7f) exhibit reduced solubility in hydrophobic environments due to hydrogen-bonding interactions, unlike bromo-substituted analogs .
Spectroscopic Properties: Tetrahydroquinoline cores (as in the target compound) show bathochromic shifts in UV-Vis spectra compared to fully aromatic analogs (e.g., Compound 2), attributed to reduced conjugation . Solvent polarity significantly affects fluorescence quantum yields; polar aprotic solvents enhance emission in amino-substituted thienoquinolines .
Biological Relevance: Bromo and chloro substituents on the methanone group correlate with improved Hsp90 inhibitory activity compared to hydroxy or methyl groups, likely due to enhanced hydrophobic interactions . The ethyl group at position 6 in the target compound may confer better metabolic stability than methyl analogs (e.g., 7e) .
Biological Activity
(3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-bromophenyl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its pharmacological properties, mechanism of action, and relevant case studies.
- Molecular Formula : C19H19N3OS
- Molecular Weight : 337.44 g/mol
- CAS Number : Not specified in the sources
The compound is believed to exert its biological effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibition of key enzymes involved in cancer progression, such as thioredoxin reductase and topoisomerase II.
- Antioxidant Activity : The thienoquinoline structure may contribute to antioxidant properties, potentially protecting cells from oxidative stress.
Anticancer Activity
Several studies have investigated the anticancer potential of related thienoquinoline derivatives. For instance:
- Cell Line Studies : Compounds structurally similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and HT-29 (colon cancer) with IC50 values ranging from 0.00054 µg/mL to 0.297 µg/mL .
Structure-Activity Relationship (SAR)
The biological activity of thienoquinoline derivatives often correlates with their structural features:
- Substituent Effects : The presence of different substituents on the phenyl ring significantly alters the activity profile. For example, bromination at the para position has been shown to enhance anticancer activity compared to methyl or methoxy substitutions .
Case Study 1: Antitumor Activity
A study focusing on a series of thienoquinoline derivatives found that specific modifications at the 4-position of the phenyl ring enhanced cytotoxic effects against various tumor cell lines. The compound exhibited a notable ability to induce apoptosis in cancer cells through the activation of caspase pathways.
Case Study 2: In Vivo Studies
In vivo experiments using mouse models demonstrated that compounds similar to this compound could significantly reduce tumor size without causing severe toxicity to normal tissues. This suggests a favorable therapeutic index for further development .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for this compound?
The synthesis involves multi-step heterocyclic coupling and functionalization. A general approach includes:
- Triazine-based coupling : Using trichlorotriazine intermediates to anchor substituents (e.g., 4-methoxyphenol) via nucleophilic aromatic substitution, as seen in analogous triazine derivatives .
- Reductive amination : For amino group introduction, DIBAL-H reduction of ester intermediates at -70°C under inert conditions is effective, followed by column chromatography for purification .
- Optimization : Adjust solvent polarity (e.g., dichloromethane or DMF) and catalyst loading to improve yield. Reaction kinetics data from similar compounds suggest 24-hour reflux for complete conversion .
Q. How can the compound be characterized structurally?
Key techniques include:
- Mass spectrometry : Confirm molecular weight (exact mass ~403.115 Da) and isotopic patterns using high-resolution MS .
- NMR spectroscopy : Use 1H/13C NMR to resolve aromatic protons (δ 7.2–8.0 ppm) and aliphatic signals from the tetrahydroquinoline moiety (δ 1.2–3.5 ppm). 2D NMR (e.g., HSQC, COSY) clarifies connectivity .
- X-ray crystallography : Resolve ambiguities in stereochemistry and hydrogen bonding, as demonstrated for related thienoquinoline derivatives .
Q. What safety precautions are required during handling?
While specific data is limited, analogous brominated methanones require:
- PPE : Gloves, goggles, and fume hood use due to potential irritancy .
- Storage : Inert atmosphere (argon) at -20°C to prevent degradation .
- Waste disposal : Halogenated waste protocols for bromine-containing compounds .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yield?
Systematic variation of parameters is critical:
- Temperature : Lower temperatures (-70°C) minimize side reactions during reductions, while higher temps (reflux) accelerate coupling .
- Catalysts : Screen Lewis acids (e.g., AlCl3) for Friedel-Crafts acylation steps, as shown in bromoacetylations .
- Solvent polarity : Polar aprotic solvents (DMF) enhance triazine reactivity, while non-polar solvents improve crystallinity .
Q. How can computational modeling predict reactivity or biological activity?
- DFT calculations : Model the electron-deficient quinoline ring’s electrophilic sites using topological polar surface area (97.4 Ų) and H-bond acceptor/donor counts .
- Docking studies : Simulate interactions with histamine or serotonin receptors, leveraging the compound’s heterocyclic similarity to bioactive ligands .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Isotopic labeling : Use 15N or 13C-labeled precursors to track ambiguous signals .
- Variable-temperature NMR : Identify dynamic processes (e.g., ring flipping) causing signal splitting .
- Cross-validation : Compare experimental IR stretches with computational vibrational spectra .
Q. What mechanistic insights explain its reactivity under acidic/basic conditions?
- Acid stability : The amino group protonates, increasing solubility but risking ring-opening at high H+ concentrations.
- Base sensitivity : The ester moiety hydrolyzes to carboxylic acid under strong basic conditions, as observed in morpholine derivatives .
- Kinetic studies : Monitor pH-dependent degradation via HPLC to establish stability profiles .
Q. What role might this compound play in biological systems?
- Target hypothesis : Its thienoquinoline scaffold resembles kinase inhibitors, suggesting potential ATP-binding site interactions .
- In vitro assays : Test against cancer cell lines (e.g., HeLa) using MTT assays, with IC50 comparisons to known inhibitors .
Q. How to analyze crystallographic data for polymorphism or co-crystal formation?
Q. What strategies validate synthetic intermediates with structural ambiguity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
